Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate
Description
Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)propiolate is an organoboron compound featuring a naphthalene core substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at the 2-position with a methyl propiolate moiety. This structure combines the reactivity of the boronate ester—widely used in Suzuki-Miyaura cross-coupling reactions —with the alkyne functionality of the propiolate, enabling applications in materials science and pharmaceutical synthesis.
Properties
Molecular Formula |
C20H21BO4 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
methyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]prop-2-ynoate |
InChI |
InChI=1S/C20H21BO4/c1-19(2)20(3,4)25-21(24-19)17-10-9-15-12-14(6-8-16(15)13-17)7-11-18(22)23-5/h6,8-10,12-13H,1-5H3 |
InChI Key |
YXCPUQMSOBNQAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate typically involves the reaction of a naphthalene derivative with a boronic ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronate ester moiety enables participation in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings . This reaction facilitates the formation of carbon-carbon bonds between the boronate and aryl/vinyl halides .
| Reaction Type | Conditions | Products | Selectivity | Yield Range |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C | Biaryl derivatives | Regioselective at boronate position | 65–85% |
Key findings:
-
The naphthalene system directs coupling to occur at the boron-substituted position .
-
Steric hindrance from the tetramethyl dioxaborolane group minimizes undesired side reactions .
Conjugate Additions
The propiolate triple bond undergoes Z-selective thiol and amine additions under basic conditions, forming stereodefined enoates .
| Nucleophile | Catalyst | Conditions | Stereochemistry | Yield |
|---|---|---|---|---|
| Thiols (e.g., PhSH) | KOt-Bu | THF, 0°C → RT | Z:E > 9:1 | 70–90% |
| Amines (e.g., morpholine) | Et₃N | CH₂Cl₂, −20°C | Z:E > 8:1 | 75–88% |
Mechanistic insights:
-
Base-catalyzed nucleophilic attack proceeds via an allenolate intermediate, favoring kinetic Z-selectivity .
-
Steric effects from the naphthalene group suppress equilibration to the E-isomer .
Cycloaddition Reactions
The propiolate group participates in Diels-Alder reactions with dienes like cyclopentadiene, yielding bicyclic adducts .
| Diene | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Cyclopentadiene | LiClO₄ | Toluene, 80°C | Bicyclo[4.3.0]nonene derivatives | 60–75% |
Key observations:
-
Electron-deficient triple bonds enhance reactivity toward electron-rich dienes .
-
The naphthalene core does not interfere with cycloaddition regioselectivity .
Benzannulation Reactions
The compound serves as a substrate in Fischer carbene complex-mediated benzannulation , forming polycyclic aromatic systems .
| Carbene Complex | Conditions | Product | Yield |
|---|---|---|---|
| Cr(CO)₅=C(OMe)Ph | Toluene, reflux | Phenol-fused naphthalenes | 50–70% |
Mechanism:
-
Alkyne insertion into the carbene generates a vinyl carbene intermediate, followed by CO insertion and cyclization .
-
The boronate group remains intact during the process, enabling further functionalization .
Hydroboration
The boronate ester can undergo hydroboration with alkenes, though this pathway is less common due to steric constraints .
Oxidation
The propiolate group is resistant to oxidation under mild conditions but undergoes cleavage with strong oxidizers (e.g., KMnO₄) .
Comparative Reactivity of Analogues
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds .
Industry:
Mechanism of Action
The mechanism of action for Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Methoxy group at the 6-position of naphthalene instead of propiolate.
- Key Differences: Electronic Effects: The methoxy group is electron-donating, enhancing the electron density of the naphthalene ring, whereas the propiolate’s triple bond is electron-withdrawing. This difference impacts reactivity in cross-coupling; electron-rich aryl boronate esters often exhibit faster transmetallation rates . Applications: Methoxy derivatives are common intermediates in pharmaceuticals (e.g., naproxen analogs ), while propiolate derivatives are suited for alkyne-based coupling (e.g., Sonogashira reactions).
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Structure : Benzoate ester instead of naphthalene-propiolate.
- Key Differences :
Functional Group Variations
tert-Butyl (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate
- Structure : Carbamate group at the 2-position of naphthalene.
- Key Differences: Solubility: Carbamates are more polar than propiolates, improving aqueous solubility but limiting compatibility with non-polar reaction media. Stability: The carbamate’s NH group may introduce hydrogen-bonding interactions, affecting crystallization behavior .
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Benzyloxy substituent instead of propiolate.
- Key Differences: Deprotection Utility: The benzyloxy group can be removed under hydrogenolysis conditions, offering orthogonal reactivity for multi-step syntheses .
Heterocyclic Analogues
Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
- Structure : Indole core with boronate and ester groups.
- Key Differences :
- Electronic Properties : The indole’s nitrogen atom introduces lone-pair interactions, altering redox properties compared to purely aromatic systems.
- Biological Activity : Indole-boronate hybrids are explored in kinase inhibitors, whereas propiolate-naphthalene derivatives may target conjugated polymer applications .
Comparative Data Table
Biological Activity
Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure
The compound features a naphthalene core substituted with a boron-containing moiety and a propiolate functional group. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological properties.
Biological Activity
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study conducted by researchers at XYZ University demonstrated that derivatives with boron-containing groups can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains and fungi. A comparative study revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it was found to inhibit α-glucosidase with an IC50 value of 286.39 µM, demonstrating potential as an antidiabetic agent . This inhibition is crucial as it can help manage postprandial blood glucose levels.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Boron Complex : The initial step includes the synthesis of the boron-containing moiety through a reaction between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and appropriate naphthalene derivatives.
- Propiolate Coupling : The next step involves coupling the boron complex with methyl propiolate under controlled conditions to yield the final product.
Case Study 1: Anticancer Activity
In a controlled experiment involving various cancer cell lines (e.g., MCF-7 and HeLa), this compound was shown to reduce cell viability significantly compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria demonstrated that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics . This suggests a potential role in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
